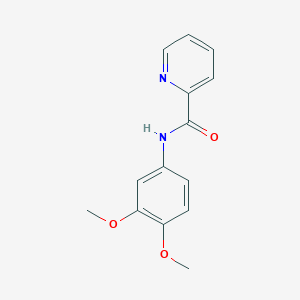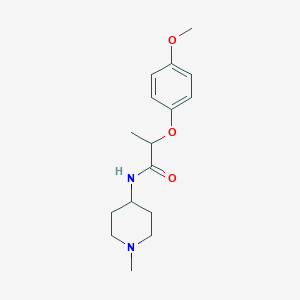
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DMPP belongs to the class of pyridinecarboxamides and is structurally similar to other compounds such as Nicotinamide and Nicotinamide Riboside.
作用机制
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide exerts its pharmacological effects through various mechanisms of action. This compound activates the NAD+ biosynthesis pathway and increases the levels of NAD+ in cells. NAD+ is an essential coenzyme that plays a crucial role in various cellular processes such as energy metabolism, DNA repair, and gene expression. This compound also activates the SIRT1 enzyme, which is involved in various cellular processes such as DNA repair, inflammation, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound increases the levels of NAD+ in the brain and peripheral tissues, which has been shown to improve cognitive function and protect against neurodegeneration. This compound also reduces the levels of pro-inflammatory cytokines and oxidative stress markers, which has been shown to have anti-inflammatory and anti-oxidant effects. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which has potential anti-cancer properties.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and can be administered orally or through injection. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its pharmacological properties are still being studied. This compound also has low solubility in water, which can make it challenging to administer in some experiments.
未来方向
There are several future directions for N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide research. This compound has shown potential in various scientific research areas such as neuroprotection, anti-inflammation, and anti-cancer. Future research could focus on elucidating the exact mechanism of action of this compound and its effects on various cellular processes. Additionally, future research could focus on developing new this compound derivatives with improved pharmacological properties. This compound has shown potential as a therapeutic agent for various diseases, and future research could focus on developing this compound-based drugs for clinical use.
合成方法
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide can be synthesized through a multi-step process. The first step involves the synthesis of 3,4-dimethoxybenzaldehyde, which is then reacted with 2-pyridinecarboxylic acid to form this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has shown potential in various scientific research areas such as neuroprotection, anti-inflammation, and anti-cancer. This compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-7-6-10(9-13(12)19-2)16-14(17)11-5-3-4-8-15-11/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYBHIXCJGGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B4972961.png)
![N-methyl-1-[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4972963.png)
![5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4972969.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide](/img/structure/B4972983.png)
![3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B4972998.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4973003.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973007.png)

![[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4973022.png)
![2-(4-ethyl-1-piperazinyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4973028.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B4973049.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)